4-(2-Pyridinyl)pyrimidine-2-thiol

Overview

Description

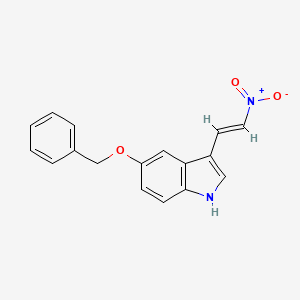

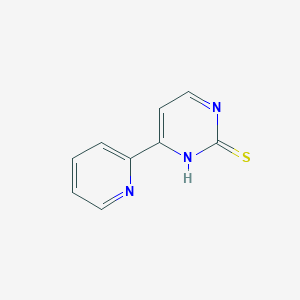

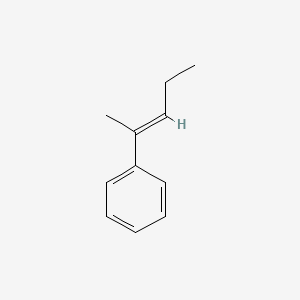

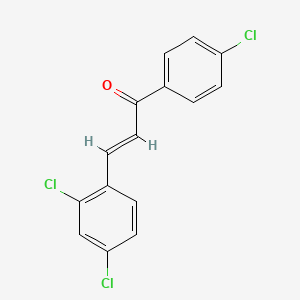

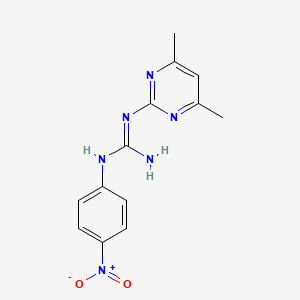

“4-(2-Pyridinyl)pyrimidine-2-thiol” is a chemical compound with the molecular formula C9H7N3S . It has a molecular weight of 189.24 . The IUPAC name for this compound is 4-(2-pyridinyl)-2-pyrimidinethiol .

Synthesis Analysis

The synthesis of pyrimidin-2-ol/thiol/amine derivatives, which includes “this compound”, has been studied . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a pyridine ring via a sulfur atom .Physical And Chemical Properties Analysis

“this compound” is stored at a temperature of 2-8°C .Scientific Research Applications

Reactions with Amines and Thiols

A study by Čikotienė et al. (2007) explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, demonstrating the chemical versatility of pyrimidine derivatives. These reactions resulted in the formation of products through regio- and stereoselective addition, showcasing the potential of pyrimidine compounds in synthesizing diverse organic molecules Čikotienė et al., 2007.

Applications in Biotechnology

Patil et al. (2008) investigated the use of heteroaromatic thiols, including pyrimidine derivatives, in the in vitro refolding of recombinantly expressed proteins. This study highlights the utility of pyrimidine-based compounds in enhancing the efficiency of protein folding, which is crucial in biotechnological applications Patil et al., 2008.

Photocatalytic Hydrogen Production

A groundbreaking study by Han et al. (2013) introduced nickel pyridinethiolate complexes as catalysts for light-driven hydrogen production from water, using 4-(2-Pyridinyl)pyrimidine-2-thiol derivatives. This research opens avenues for sustainable energy production, showcasing the compound's role in developing noble-metal-free systems for hydrogen generation Han et al., 2013.

Nonlinear Optical Properties

The study of structural parameters and nonlinear optical properties of thiopyrimidine derivatives by Hussain et al. (2020) emphasizes the significance of pyrimidine rings in materials science. Their research on phenyl pyrimidine derivatives demonstrates the potential of these compounds in optoelectronic and high-tech applications Hussain et al., 2020.

Metal Ion Discrimination

Research by Ono et al. (2011) on the binding of metal ions by pyrimidine base pairs in DNA duplexes reveals the biochemical relevance of pyrimidine derivatives. This study provides insights into the selective capture of metal ions, which could inform the design of novel diagnostic tools and therapeutic agents Ono et al., 2011.

Safety and Hazards

Future Directions

The potential of pyrimidine derivatives, including “4-(2-Pyridinyl)pyrimidine-2-thiol”, is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, including those with a thiol group, have diverse biological activities . They can interact with various proteins and enzymes, influencing cellular processes .

Mode of Action

Similar compounds have been shown to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The thiol group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .

Biochemical Pathways

Given its potential protein kinase inhibition, it could impact a variety of cellular signaling processes .

Result of Action

Based on its potential protein kinase inhibition, it could influence cell growth, differentiation, migration, and metabolism .

properties

IUPAC Name |

6-pyridin-2-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c13-9-11-6-4-8(12-9)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVNBRCSYKXAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415904 | |

| Record name | 4-(2-PYRIDINYL)PYRIMIDINE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

454699-37-7 | |

| Record name | 4-(2-PYRIDINYL)PYRIMIDINE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(E)-[3-[(E)-(2,4-diphenyl-6,7-dihydro-5H-chromen-1-ium-8-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-2,4-diphenyl-6,7-dihydro-5H-chromene;perchlorate](/img/structure/B1624040.png)

![Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate](/img/structure/B1624048.png)